molecular formula C15H12O6 B115801 Thunberginol D CAS No. 147517-07-5

Thunberginol D

Cat. No. B115801
M. Wt: 288.25 g/mol
InChI Key: NNFSGOSBNORREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thunberginol D is a dihydroisocoumarin found in Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii .


Synthesis Analysis

Thunberginol D and other isocoumarins can be synthesized through thermal cyclization reaction of d- and g-ketoamides . The synthesized isocoumarins were evaluated for their anti-allergic activity, in which thunberginol B exhibited the highest inhibitory potency .


Molecular Structure Analysis

The molecular formula of Thunberginol D is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .


Chemical Reactions Analysis

Thunberginol D is part of a group of six dihydroisocoumarin glycosides that have been isolated from the flowers of Hydrangea macrophylla Seringe var. thunbergii Makino . The 1H-NMR showed double signals assignable to a dihydroisocoumarin moiety .

Scientific Research Applications

Antiallergic Properties

Thunberginol D, along with other thunberginols, has been identified for its antiallergic properties. In one study, thunberginols demonstrated inhibitory activities on histamine release from rat mast cells and on histamine-induced contraction in isolated guinea pig tracheal chain. These components also exhibited antimicrobial activities against oral bacteria (Yoshikawa et al., 1996). Another study confirmed the antiallergic activity of thunberginols C, D, and E in in vitro bioassays using sensitized guinea pig bronchial muscle (Yoshikawa et al., 1992).

Anti-inflammatory and Immunomodulatory Effects

Thunberginol D has been associated with anti-inflammatory and immunomodulatory effects. It was found to inhibit the expression of mRNA of several cytokines in RBL-2H3 cells, which suggests its potential in modulating immune responses (Matsuda et al., 2008). Additionally, thunberginol A, a related compound, has been shown to have immunomodulatory activities, suggesting a similar potential for thunberginol D (Shimoda et al., 1998).

Potential in Treating Neurological Disorders

A study involving Thunbergia laurifolia, which contains thunberginol-like compounds, indicated that it may stimulate dopamine release similarly to amphetamine. This suggests a potential application of thunberginol D in neurological disorders or as a therapeutic agent in the treatment of drug addiction (Thongsaard & Marsden, 2002).

Anticancer Properties

Although not directly related to thunberginol D, research on closely related compounds and plants suggest potential anticancer properties. An aqueous extract of Thunbergia Laurifolia demonstrated antitumor effects in human breast cancer cells, suggesting the possible application of thunberginol D in cancer treatment (Jetawattana et al., 2015).

properties

CAS RN

147517-07-5

Product Name

Thunberginol D

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-6,8-dihydroxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C15H12O6/c16-9-3-8-5-13(7-1-2-10(17)11(18)4-7)21-15(20)14(8)12(19)6-9/h1-4,6,13,16-19H,5H2

InChI Key

NNFSGOSBNORREV-UHFFFAOYSA-N

SMILES

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O

synonyms

thunberginol D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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